

Application Notes and Protocols: Sulfo-Cyanine3 Maleimide in Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cyanine3 maleimide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Sulfo-Cyanine3 maleimide**, a fluorescent dye with significant applications in fluorescence microscopy. Detailed protocols for its use in labeling biomolecules are provided to facilitate its integration into various research and development workflows.

Introduction to Sulfo-Cyanine3 Maleimide

Sulfo-Cyanine3 (Sulfo-Cy3) maleimide is a water-soluble, thiol-reactive fluorescent dye.^{[1][2][3][4][5][6]} Its high water solubility, a result of the presence of sulfonate groups, makes it particularly suitable for labeling sensitive proteins and antibodies in aqueous environments without the need for organic co-solvents.^{[1][3][5][6]} The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.^{[7][8][9]} This specificity allows for targeted labeling of biomolecules.

The bright orange-red fluorescence of Sulfo-Cy3, with an excitation maximum around 548-555 nm and an emission maximum around 563-570 nm, makes it compatible with common laser lines (e.g., 532 nm or 555 nm) and filter sets for TRITC (tetramethylrhodamine).^{[7][10][11]} Its favorable photophysical properties, including a high extinction coefficient and good quantum yield, contribute to its utility in various fluorescence-based applications.^[12]

Key Applications in Fluorescence Microscopy

Sulfo-Cyanine3 maleimide is a versatile tool for a range of fluorescence microscopy applications, including:

- **Immunofluorescence:** Labeling of primary or secondary antibodies for the detection of specific cellular targets.
- **Protein Labeling:** Covalent attachment to purified proteins to study their localization, trafficking, and interactions within living or fixed cells.
- **Live-Cell Imaging:** Due to its water solubility and membrane impermeability (when conjugated to large molecules), it can be used to track labeled proteins on the cell surface or introduced into the cell interior through specific methods.[\[13\]](#)[\[14\]](#)
- **Flow Cytometry:** Labeled cells or particles can be detected and quantified.[\[4\]](#)
- **Bioconjugation:** Creation of fluorescent probes by labeling various thiol-containing molecules.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cyanine3 maleimide**, providing a quick reference for experimental planning.

Property	Value	Reference(s)
Excitation Maximum (λ_{max})	548 - 555 nm	[1][2][5][11]
Emission Maximum (λ_{max})	563 - 570 nm	[1][2][5][11]
Molar Extinction Coefficient	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][2][5][11]
Fluorescence Quantum Yield	~0.1 - 0.31	[1][2][5][11]
Molecular Weight	~777 g/mol	[2][3][5]
Solubility	Water, DMSO, DMF	[2][3][5][11]
Reactive Group	Maleimide	[7][10]
Reactivity	Sulfhydryls (Thiols)	[7][8]

Experimental Protocols

Protein Labeling with Sulfo-Cyanine3 Maleimide

This protocol outlines the steps for covalently labeling a protein with **Sulfo-Cyanine3 maleimide**.

Materials:

- Protein to be labeled (containing free cysteine residues)
- Sulfo-Cyanine3 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[8][15]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[7][15]
- Quenching Reagent (optional): Glutathione or mercaptoethanol.[7]
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[15]

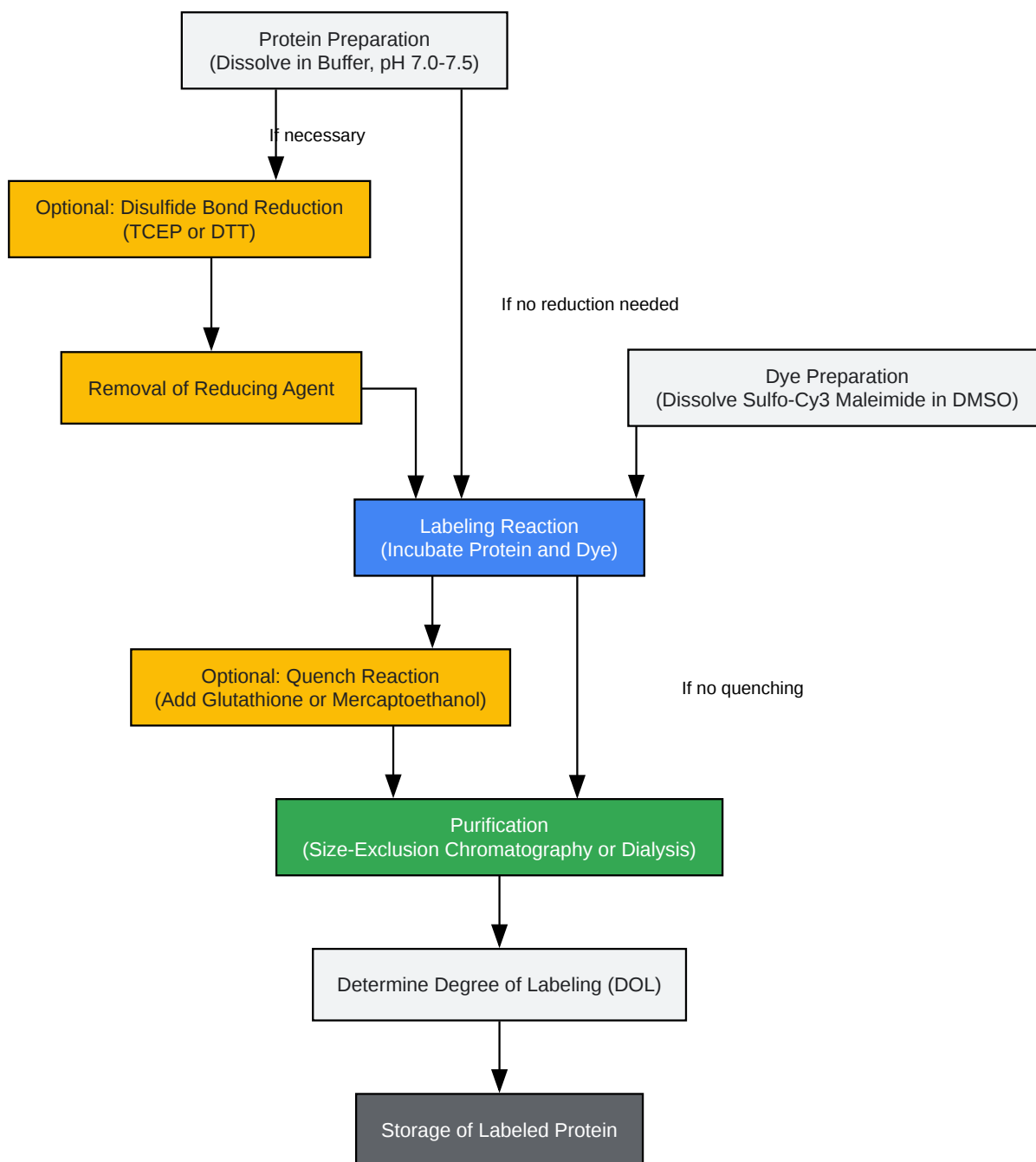
- Anhydrous DMSO or DMF (for dye stock solution)

Protocol:

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[8][15]
 - If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP or DTT.[7][15] Incubate for 20-30 minutes at room temperature.[15]
 - If a reducing agent was used, it must be removed before adding the dye. This can be achieved by dialysis or using a desalting column.
- Dye Preparation:
 - Allow the vial of **Sulfo-Cyanine3 maleimide** to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[9]
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **Sulfo-Cyanine3 maleimide** stock solution to the protein solution.[7][15] Add the dye dropwise while gently stirring.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][15]
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to react with any excess maleimide.[7]
- Purification of the Labeled Protein:

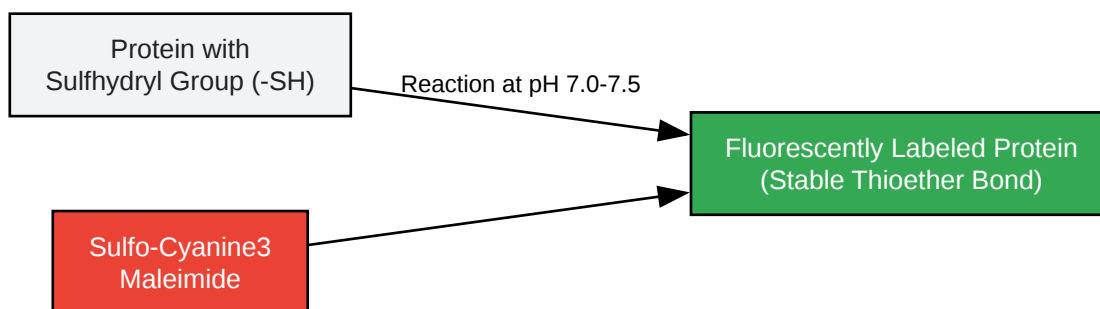
- Separate the labeled protein from the unreacted dye and other small molecules using size-exclusion chromatography, dialysis, or HPLC.^[15]
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm). The following formula can be used:
 - $DOL = (A_{dye} * \epsilon_{protein}) / (A_{protein_corrected} * \epsilon_{dye})$
 - Where A_{dye} is the absorbance at the dye's λ_{max} , $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm, $A_{protein_corrected}$ is the absorbance at 280 nm corrected for the dye's absorbance at that wavelength ($A_{280} - (A_{dye} * CF_{280})$), and ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} . CF_{280} is the correction factor for the dye's absorbance at 280 nm.
- Storage:
 - Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide is recommended for long-term storage.

Visualizations



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Caption: Protein labeling workflow with Sulfo-Cy3 maleimide.



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Caption: Reaction of Sulfo-Cy3 maleimide with a protein thiol.

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